3-Chloro-2-(2-methoxyethoxy)benzaldehyde
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Overview
Description
3-Chloro-2-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11ClO3 It is a substituted benzaldehyde, characterized by the presence of a chloro group and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methoxyethoxy)benzaldehyde typically involves the introduction of the chloro and methoxyethoxy groups onto a benzaldehyde precursor. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions often involve the use of transition metal catalysts such as palladium, which facilitate the cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methoxyethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-(2-methoxyethoxy)benzoic acid.
Reduction: 3-Chloro-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methoxyethoxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chloro and methoxyethoxy groups can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 2-Chloro-3-methoxybenzaldehyde
Uniqueness
3-Chloro-2-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both a chloro and a methoxyethoxy group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-5-6-14-10-8(7-12)3-2-4-9(10)11/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWZSXEVCIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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